3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
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Overview
Description
3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a heterocyclic compound with the molecular formula C7H8Cl2N2 and a molecular weight of 191.06 g/mol . This compound is known for its unique structure, which includes a pyrrolo[3,4-b]pyridine core substituted with a chlorine atom. It is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization . This process is often catalyzed by bases such as cesium carbonate in dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated analogs.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct reactivity and potential biological activities
Properties
Molecular Formula |
C7H8Cl2N2 |
---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H7ClN2.ClH/c8-6-1-5-2-9-4-7(5)10-3-6;/h1,3,9H,2,4H2;1H |
InChI Key |
BSIQSNGGAGXAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)Cl.Cl |
Origin of Product |
United States |
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